Copaene
Overview
Description
Copaene, specifically α-copaene, is a tricyclic sesquiterpene hydrocarbon found in various essential oil-producing plants. It was first isolated from the resin-producing tropical copaiba tree, Copaifera langsdorffii, in 1914 . The compound is known for its oily liquid form and is characterized by its unique structure and chirality .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copaene can be synthesized through various chemical routes. One common method involves the distillation of essential oils from plants like clove oil, which contains significant amounts of α-copaene . The distillation process is often followed by purification steps such as vacuum distillation to isolate the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants known to contain high concentrations of the compound. These plants are subjected to steam distillation, and the resulting oil is further purified to obtain α-copaene .
Chemical Reactions Analysis
Types of Reactions: Copaene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced hydrocarbons, and halogenated compounds .
Scientific Research Applications
Copaene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: this compound is used in the fragrance and flavor industry due to its woody and spicy aroma.
Mechanism of Action
The mechanism of action of copaene involves its interaction with specific molecular targets and pathways. For instance, α-copaene is known to attract the Mediterranean fruit fly by acting on olfactory receptors, which triggers a behavioral response in the insect . Additionally, its antiproliferative effects are believed to be mediated through the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Copaene is often compared with other sesquiterpenes such as caryophyllene and humulene. These compounds share similar structural features but differ in their biological activities and applications:
Caryophyllene: Known for its anti-inflammatory properties and interaction with cannabinoid receptors.
Humulene: Exhibits anti-inflammatory and antibacterial activities.
Cubebol: Another sesquiterpene with applications in the flavor and fragrance industry.
This compound stands out due to its strong attractant properties for certain pests and its potential therapeutic applications .
Biological Activity
Copaene, a tricyclic sesquiterpene, is a naturally occurring compound found in various essential oils, including those from cinnamon and other plants. Its biological activities have garnered attention for potential applications in medicine and food preservation. This article explores the biological activity of this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties, supported by data tables and relevant research findings.
This compound is characterized by its unique chemical structure, contributing to its diverse biological activities. It is primarily extracted from essential oils of plants such as cinnamon (Cinnamomum spp.), where it plays a role in aroma and flavor profiles. The following table summarizes the major sources of this compound:
Source Plant | This compound Content (%) | Other Notable Compounds |
---|---|---|
Cinnamon Essential Oil | 0.2% | Cinnamaldehyde, α-pinene |
Clove Essential Oil | Varies | Eugenol, β-caryophyllene |
Various Stachys species | Detected | Terpinen-4-ol, α-terpineol |
Antioxidant Activity
This compound has been shown to exhibit significant antioxidant properties. A study demonstrated that this compound increases the total antioxidant capacity (TAC) in human lymphocyte cultures. The research revealed that concentrations of 50 and 100 mg/L enhanced TAC levels compared to controls, indicating a protective effect against oxidative stress .
Table 1: Total Antioxidant Capacity of this compound
Concentration (mg/L) | TAC Level (µmol TE/g) | Significance (p-value) |
---|---|---|
Control | 15.2 | - |
50 | 22.5 | <0.05 |
100 | 28.1 | <0.01 |
Cytotoxicity Studies
Research on the cytotoxic effects of this compound has indicated that it can inhibit cell proliferation in various cell lines. In vitro studies using rat neuron and neuroblastoma (N2a) cells showed that this compound significantly suppressed cell growth at concentrations above 100 mg/L . Notably, while it exhibited cytotoxicity at higher concentrations, it did not demonstrate genotoxic effects.
Table 2: Cytotoxic Effects of this compound on Cell Lines
Cell Line | Concentration (mg/L) | Proliferation Rate (%) | Significance (p-value) |
---|---|---|---|
N2a | Control | 100 | - |
N2a | 100 | 75 | <0.05 |
N2a | 200 | 50 | <0.01 |
Neuron | Control | 100 | - |
Neuron | 150 | 60 | <0.05 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties against foodborne pathogens. A recent investigation found that this compound effectively inhibited the growth of several pathogens by disrupting their cell membranes and reducing biofilm formation .
Table 3: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Escherichia coli | 0.5 |
Salmonella enterica | 1.0 |
Listeria monocytogenes | 0.75 |
Staphylococcus aureus | 1.5 |
Case Studies
- Antioxidant Effects in Human Cells : A study assessed the impact of this compound on human lymphocytes, revealing that it increased TAC levels without causing genotoxicity, suggesting potential for therapeutic applications in oxidative stress-related conditions .
- Neuroprotective Potential : Research involving neuron and N2a cells indicated that while this compound showed mild cytotoxicity at high concentrations, it also exhibited antioxidant properties that could protect against neurodegenerative processes .
- Food Preservation : this compound's antimicrobial properties were highlighted in studies focusing on food safety, where it was found to inhibit the growth of common foodborne pathogens, suggesting its utility as a natural preservative .
Properties
IUPAC Name |
1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDPFLIRFYIME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863280 | |
Record name | 1,3-Dimethyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138874-68-7, 3856-25-5 | |
Record name | 1,3-Dimethyl-8-(1-methylethyl)tricyclo[4.4.0.02,7]dec-3-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138874-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-isopropyl-1,3-dimethyltricyclo[4.4.0.02,7]dec-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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